molecular formula C10H10O B1595089 2-Allylbenzaldehyde CAS No. 62708-42-3

2-Allylbenzaldehyde

Cat. No. B1595089
CAS RN: 62708-42-3
M. Wt: 146.19 g/mol
InChI Key: FZTDYEUXQXNEER-UHFFFAOYSA-N
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Description

2-Allylbenzaldehyde is an organic compound with the molecular formula C10H10O . It has a molecular weight of 146.19 g/mol . The IUPAC name for this compound is 2-prop-2-enylbenzaldehyde .


Synthesis Analysis

While specific synthesis methods for 2-Allylbenzaldehyde were not found in the search results, it’s worth noting that the synthesis of similar compounds often involves reactions with diversely substituted aldehydes .


Molecular Structure Analysis

The molecular structure of 2-Allylbenzaldehyde consists of a benzene ring with a formyl substituent and an allyl group . The InChI string representation is InChI=1S/C10H10O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-8H,1,5H2 .


Physical And Chemical Properties Analysis

2-Allylbenzaldehyde has several computed properties. It has a molecular weight of 146.19 g/mol, an XLogP3 of 2.8, and a topological polar surface area of 17.1 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds .

Scientific Research Applications

properties

IUPAC Name

2-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-8H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTDYEUXQXNEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80317305
Record name 2-allylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allylbenzaldehyde

CAS RN

62708-42-3
Record name NSC314072
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Record name 2-allylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(prop-2-en-1-yl)benzaldehyde
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Synthesis routes and methods I

Procedure details

BuLi (1.55 M in hexane, 14.7 mL, 22.7 mmol) was added to a sol. of 1-bromo-2-(dimethoxymethyl)benzene (5.00 g, 21.6 mmol) in Et2O (50 mL). The mixture was stirred for 30 min at −78 ° C. and MgBr2.Et2O (5.87 g, 22.7 mmol) was added. The mixture was allowed to warm up to 0° C. over 15 min and CuI (420 mg, 2.16 mmol) was added. The mixture was stirred at 0° C. for 5 min and allyl bromide (1.92 mL, 22.7 mmol) was added. The mixture was stirred overnight while warming up to rt. Aq. 1M HCl (1 mL) was added and the mixture was diluted with Et2O, and washed with aq. 1M HCl (1×). The org. Extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. The residue was dissolved in acetone (20 mL) and water (10 mL), and TosOH (cat. amount) was added. The mixture was stirred for 5 h at rt, and the solvents were partially removed under reduced pressure. The residue was diluted with Et2O, and washed with aq. 1M HCl (1×), and aq. sat. NaHCO3 (1×). The org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (Et2O/petroleum ether 1:49→24:1) yielded 2-allylbenzaldehyde (1.06 g, 34%). This compound was transformed into the title compound following typical procedure J with cyclopropylamine.
Name
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.92 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
420 mg
Type
catalyst
Reaction Step Six
Name
Quantity
5.87 g
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a stirred solution of 20.2 g (198.0 mmol) of lithium trimethylethylenediamine in 500 ml of dry tetrahydrofuran (THF) under nitrogen at -30° C. was added 79 ml (198.0 mmol) of 2.5M butyllithium (nBuLi) in hexanes dropwise over 15 minutes. The solution became pale yellow and was stirred at -30° C. for 30 minutes. To this solution was added 20.0 g (188.5 mmol) of benzaldehyde dropwise over 30 minutes. The solution became cloudy as the complex was formed and was stirred 1 hour. To this slurry was added 113 ml (283 mmol) of 2.5M nBuLi hexanes dropwise over 1 hour. This slurry was stirred for 24 hours and gradually cleared. The solution was then transferred via cannula into a slurry of 50.6 g (565 mmol) of copper cyanide in 500 ml of dry tetrahydrofuran under nitrogen at -78° C. The mixture was allowed to warm to -30° C. and stirred for 30 minutes. To this slurry was added 49 ml (565 mmol) of allyl bromide. The mixture instantly darkened upon addition. The reaction was quenched after 30 minutes with 3% aqueous ammonium hydroxide and saturated ammonium chloride. This biphasic solution was stirred overnight to ensure complete copper removal. The aqueous layer was extracted repetitively with ether to remove all product. The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure. The yellow oil was purified by distillation at 62° C. at 0.03 torr affording 15.32 g (56%) of o-allylbenzaldehyde. 1H NMR: δ3.82 (d; 2H, J=6.17 Hz, CH2CH=CH2), 4.99 (d; 1H, J=17.1 Hz, one of CH=CH2), 5.09 (d; 1H, J=10.2 Hz, one of CH=CH2), 6.04 (m, 1H CH=CH2), 7.3 (d; 1H, J=7.8 Hz, aryl H), 7.40 (dd; 1H, J=7.6 Hz, aryl H), 7.54 (dd; 1H, J=7.4 Hz, 7.8 Hz, aryl H), 7.86 (d; 1H, J=7.6 Hz, aryl H), 10.26 (s; 1H aldehyde H).
Name
lithium trimethylethylenediamine
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
nBuLi hexanes
Quantity
113 mL
Type
reactant
Reaction Step Three
Quantity
50.6 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
49 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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2-Allylbenzaldehyde

Citations

For This Compound
83
Citations
JA Franz, MS Alnajjar, RD Barrows… - The Journal of …, 1986 - ACS Publications
… 2-Allylbenzaldehyde was … Allylbenzaldazine was prepared from 2-allylbenzaldehyde, hydrazine sulfate, and NH4OH (to pH 10) in aqueous heterogeneous media:16 …
Number of citations: 47 pubs.acs.org
JA Kampmeier, SH Harris… - The Journal of Organic …, 1984 - ACS Publications
… We could not detect any isomerization of residual 2-allylbenzaldehyde by careful NMR analysis of … The major products from the reaction of 2allylbenzaldehyde with 1 or 5 correspond to …
Number of citations: 36 pubs.acs.org
XM Li, ZM Qian, YH He, Z Guan - Tetrahedron Letters, 2021 - Elsevier
… To initiate our study, 2-allylbenzaldehyde 1a and diethyl 2,2-dibromomalonate 2 were selected as model substrates. fac-Ir(ppy) 3 was used as a photocatalyst for the model reaction in …
Number of citations: 3 www.sciencedirect.com
K Ishida, H Yamazaki, C Hagiwara… - … A European Journal, 2020 - Wiley Online Library
… alkanoylsilane 1 d and 2-allylbenzaldehyde in the presence … This means photoenolization20 of 2-allylbenzaldehyde by γ-… accompanying isomerization of 2-allylbenzaldehyde (Scheme …
MY Chang, HY Tai, YL Chen, RT Hsu - Tetrahedron, 2012 - Elsevier
… A facile three-step synthetic route toward 1,3-diaryl-1H-benzo[g]indazoles 1a–1n starting with 3,4-dimethoxy-2-allylbenzaldehyde (6) in modest total yield is described. The facile route …
Number of citations: 28 www.sciencedirect.com
M Wu, J Yang, F Luo, C Cheng, G Zhu - Organic & Biomolecular …, 2019 - pubs.rsc.org
… To identify the optimal conditions for the reaction, we selected 2-allylbenzaldehyde 1a and … Increasing the amount of 2-allylbenzaldehyde 1a did not change the yield obviously (Table …
Number of citations: 10 pubs.rsc.org
MY Chang, MH Wu, YL Chen - Tetrahedron Letters, 2012 - Elsevier
… tetracyclic skeleton 1 by the treatment of 2-allylbenzaldehyde 2 with 1,2-diaminobenzene 3 … one efficient synthetic application of 2-allylbenzaldehyde to generate the tricyclic structure …
Number of citations: 12 www.sciencedirect.com
J Watanabe, J Setsune - Journal of organometallic chemistry, 1999 - Elsevier
… The acyl radical cyclization of 2-allylbenzaldehyde and N-allylpyrrole-2-carboxaldehyde did not lead to a six-membered ring with the Co III –CH(CH 2 X)–CH 2 Y connectivity such as in …
Number of citations: 4 www.sciencedirect.com
CK Chan, YL Chan, YL Tsai, MY Chang - Tetrahedron, 2017 - Elsevier
… A successive route for the synthesis of substituted dibenzo[a,e]cycloheptatriene 1 was established by the reduction of 2-allylbenzaldehyde 4, the BF 3 ·OEt 2 -mediated intermolecular …
Number of citations: 3 www.sciencedirect.com
KF Johnson, AC Schmidt, LM Stanley - Organic letters, 2015 - ACS Publications
… The hydroacylation of 2-allylbenzaldehyde 1o, which lacks substitution at the central carbon of the allyl moiety, exclusively forms the 3,4-dihydronaphthalen-1(2H)-one 2o; the formation …
Number of citations: 33 pubs.acs.org

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